molecular formula C16H17ClN4O2 B2839465 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1049566-95-1

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2839465
CAS RN: 1049566-95-1
M. Wt: 332.79
InChI Key: HBKFUSRCUPVYDW-UHFFFAOYSA-N
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Description

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, commonly known as CPP or CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating a range of neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has been shown to have a positive impact on a range of neurological disorders.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel compounds involving piperazine derivatives, including the one of interest, has been a focus in medicinal chemistry. These compounds are synthesized through various chemical reactions and characterized for their structural properties using techniques like IR, NMR, and X-ray diffraction. Such compounds are investigated for their potential biological activities, including antimicrobial and antitumor effects (Bektaş et al., 2007), (Yurttaş et al., 2014).

Pharmacological Applications

  • Piperazine derivatives have been widely explored for their central pharmacological activities. These include their use as antipsychotic, antidepressant, and anxiolytic agents. The piperazine moiety, a cyclic molecule with two nitrogen atoms, is identified as a promising structure for the development of therapeutic agents acting mainly through the activation of the monoamine pathway. Such research has led to the discovery and application of drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) (Brito et al., 2018).

Antimicrobial and Antitumor Activities

  • The antimicrobial and antitumor potentials of piperazine derivatives are another key area of scientific research. These compounds have been synthesized and evaluated for their efficacy against various microorganisms and cancer cell lines, demonstrating significant biological activity in certain cases. This highlights the potential of such compounds in developing new therapeutic strategies against infectious diseases and cancer (Aytemir et al., 2004).

Chemical Diversity and Molecular Interaction

  • The chemical diversity of piperazine derivatives, including the ability to function as intermediates for library production, enables the exploration of a wide range of biological activities. These compounds can be functionalized to produce novel piperazine compounds with potential therapeutic applications. Studies on molecular interaction and structure-activity relationships further contribute to understanding their mechanism of action and enhancing their pharmacological profile (Chamakuri et al., 2018).

properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKFUSRCUPVYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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